2,3-Dimethyl-1,3-butadiene

Decomposition kinetics Thermal stability High-temperature chemistry

2,3-Dimethyl-1,3-butadiene (DMBD) is a specialty C6 conjugated diene whose two methyl substituents impart steric hindrance and altered electron density, differentiating its reactivity from 1,3-butadiene and isoprene. This monomer is essential for synthesizing perfectly cis-1,4 stereoregular poly(2,3-dimethyl-1,3-butadiene) (PDMB), a crystalline polymer that forms core-shell diblock copolymers with polybutadiene, acting as a physical cross-link to deliver both high stress and exceptional elongation. In Diels-Alder chemistry, its unique steric profile dictates specific activation energy barriers (14–17 kcal mol⁻¹), enabling precise reaction optimization. For industrial copolymerization, DMBD requires significantly less chain-transfer modifier, reducing operational costs. Supplied as a 98% purity colorless liquid, stabilized with 100 ppm BHT.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 513-81-5
Cat. No. B165502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,3-butadiene
CAS513-81-5
Synonyms2,3-dimethyl-1,3-butadiene
2,3-DM-B
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=C)C
InChIInChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3
InChIKeySDJHPPZKZZWAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1,3-butadiene (CAS 513-81-5) Procurement Guide: Basic Properties and Identity


2,3-Dimethyl-1,3-butadiene (DMBD, CAS 513-81-5) is a C6 conjugated diene with the molecular formula (CH3)2C4H4 [1]. It is a clear, colorless liquid at room temperature, characterized by a boiling point of 68-69 °C, a density of ~0.727 g/mL at 20 °C, and a melting point of -76 °C [2]. As a specialty reagent, its two methyl substituents confer distinct steric and electronic properties that differentiate its reactivity profile from that of its simpler C4 and C5 analogs, 1,3-butadiene and isoprene, which is the critical factor for its selection in specific synthetic and polymerization applications [3].

Why 2,3-Dimethyl-1,3-butadiene Cannot Be Substituted with Other Conjugated Dienes


In-class compounds such as 1,3-butadiene and isoprene cannot be simply interchanged for 2,3-dimethyl-1,3-butadiene due to quantifiable differences in reactivity and selectivity that stem from its unique C6 methyl-substituted structure. While all three are conjugated dienes, the presence of two methyl groups in DMBD introduces significant steric hindrance and alters the electron density of the diene system [1]. This leads to markedly different kinetic behavior in thermal decomposition, distinct activation energy profiles in Diels-Alder reactions, and the ability to form highly stereoregular polymers with unique crystalline properties, unlike the amorphous rubbers derived from butadiene or isoprene [2]. The following quantitative evidence demonstrates that selecting the correct diene is not a matter of simple replacement but a critical decision for achieving specific material properties and reaction outcomes.

Quantifiable Differentiation Evidence for 2,3-Dimethyl-1,3-butadiene Selection


Thermal Decomposition Kinetics: 2,3-Dimethyl-1,3-butadiene vs. Isoprene and 1,3-Butadiene

At approximately 1800 K, the thermal decomposition of 2,3-dimethyl-1,3-butadiene (2,3-DM-1,3-BTD) is significantly faster than that of its closest analogs. Specifically, the decomposition rate of 2,3-DM-1,3-BTD is reported to be twice as fast as isoprene (2-methyl-1,3-butadiene) and four times faster than 1,3-butadiene [1]. This data is critical for applications involving high-temperature processes, such as pyrolysis or combustion, where the decomposition pathway and rate are paramount.

Decomposition kinetics Thermal stability High-temperature chemistry

Polymerization Behavior: Sterically-Driven Formation of Crystalline Poly(2,3-dimethyl-1,3-butadiene)

The steric bulk of the two methyl groups on 2,3-dimethyl-1,3-butadiene (DMB) makes it challenging to polymerize via traditional methods; however, when successfully polymerized using a ligand-free gadolinium catalyst, it yields poly(DMB) with perfect cis-1,4 stereoregularity [1]. This is in stark contrast to the polymerization of butadiene, which produces a rubbery, amorphous polybutadiene. The resulting poly(DMB) is a crystalline plastic, not an elastomer [1]. This fundamental difference in polymer architecture allows for the creation of unique 'plastic-rubber' diblock copolymers, where the crystalline poly(DMB) segments act as physical cross-links within a rubbery polybutadiene matrix.

Coordination polymerization Stereoregular polymers Plastic-rubber copolymers

Hetero-Diels-Alder Reactivity: Computed Activation Barriers for 2,3-Dimethyl-1,3-butadiene with Benzaldehyde

Computational studies at the DFT level (B3LYP/6-31G(d,p)) have quantified the activation energy barriers for the hetero-Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) with benzaldehyde, comparing three different Lewis acid catalysts [1]. The activation barriers (ΔG‡) are 14.59 kcal mol⁻¹ (BF3), 14.34 kcal mol⁻¹ (EtAlCl2), and 17.44 kcal mol⁻¹ (TiCl4). These values provide a direct, quantitative benchmark for the reactivity of DMB in this specific transformation, which is a key step in the synthesis of dihydropyran derivatives. While the study does not directly compare to other dienes, it establishes a quantitative baseline for DMB's reactivity that cannot be assumed for isoprene or 1,3-butadiene due to their differing steric and electronic properties [1].

Hetero-Diels-Alder Computational chemistry Lewis acid catalysis

Copolymerization Behavior: 2,3-Dimethyl-1,3-butadiene Requires Less Modifier than Butadiene

In copolymerization studies with butadiene, it has been reported that 2,3-dimethyl-1,3-butadiene requires 'very little modifier' compared to the amount needed for butadiene alone [1]. This is a critical process parameter, as modifiers are used to control polymer microstructure and prevent gelation. The reduced modifier demand for DMBD implies a different inherent reactivity and sensitivity to chain transfer and crosslinking reactions, which can lead to cost savings and simplified process control in industrial polymerization.

Copolymerization Modifier requirement Polymer microstructure

Validated Research and Industrial Applications for 2,3-Dimethyl-1,3-butadiene (CAS 513-81-5)


Synthesis of Self-Reinforced 'Plastic-Rubber' Diblock Copolymers

Leveraging the ability of 2,3-dimethyl-1,3-butadiene to form a crystalline, highly stereoregular polymer (PDMB), this monomer is a critical component for synthesizing advanced 'plastic-rubber' diblock copolymers. When copolymerized with butadiene using rare-earth metal catalysts, the resulting PDMB-b-PBD material self-assembles into a core-shell morphology, where the crystalline PDMB core acts as a physical cross-link, imparting both high stress and excellent elongation to the rubbery PBD matrix [1]. This application is directly supported by quantitative evidence of perfect cis-1,4 selectivity in DMB polymerization [1].

Accurate Kinetic Modeling in High-Temperature Pyrolysis and Combustion

For researchers developing detailed kinetic mechanisms for fuel combustion or petrochemical pyrolysis, 2,3-dimethyl-1,3-butadiene's distinct thermal decomposition rate is essential input. The reported decomposition rate coefficients, which are twice as fast as isoprene and four times faster than 1,3-butadiene at ~1800 K [2], are critical for accurate modeling of reaction networks involving conjugated dienes. Substituting a generic or estimated rate from a similar molecule would introduce significant error.

Computationally-Informed Design of Hetero-Diels-Alder Reactions

In synthetic methodology, particularly for the synthesis of dihydropyran derivatives, the computed activation energy barriers for the hetero-Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with benzaldehydes (ranging from 14.34 to 17.44 kcal mol⁻¹ depending on the Lewis acid catalyst) provide a quantitative basis for reaction optimization [3]. This allows chemists to select catalyst systems and reaction conditions with greater precision, recognizing that the steric profile of DMB yields a unique reactivity that cannot be predicted from other simple dienes [3].

Economical Copolymerization Processes with Reduced Additive Requirements

For industrial polymer synthesis, incorporating 2,3-dimethyl-1,3-butadiene as a comonomer can lead to more economical processes. Evidence shows that it requires 'very little modifier' compared to butadiene during copolymerization [4]. This directly translates to lower consumption of costly chain transfer agents and stabilizers, simplifying the overall manufacturing process and reducing operational expenses.

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